molecular formula C22H24N3NaO7S B138158 Ertapenem disodium CAS No. 153832-38-3

Ertapenem disodium

カタログ番号: B138158
CAS番号: 153832-38-3
分子量: 497.5 g/mol
InChIキー: ZXNAQFZBWUNWJM-HRXMHBOMSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: エルタペネムナトリウムは、さまざまな方法で合成することができます。 一つの方法は、注射用水を用いて炭酸水素ナトリウムを溶解して酸性溶液を得て、この酸性溶液にエルタペネムナトリウムと保護剤を加え、攪拌して均一に混合することです。 その後、水酸化ナトリウム溶液と炭酸ナトリウム溶液を用いて溶液のpH値を調整します もう一つの方法は、低濃度のエルタペネムナトリウム水溶液を原料として使用して、エルタペネムナトリウムの結晶形を調製する方法です .

工業生産方法: エルタペネムナトリウムの工業生産では、静脈内注入または筋肉内注射用の単回用バイアルに滅菌凍結乾燥粉末を調製します 。 このプロセスには、滅菌濾過、充填、凍結乾燥、バイアルの封入が含まれます。

化学反応の分析

反応の種類: エルタペネムナトリウムは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 固体および水溶液の形では不安定性で知られており、さまざまなストレス条件下で分解する可能性があります .

一般的な試薬と条件: エルタペネムナトリウムを含む反応で使用される一般的な試薬には、炭酸水素ナトリウム、水酸化ナトリウム、ギ酸アンモニウム緩衝液などがあります 。 反応媒体のpH値は、最適な分離と安定性を得るために重要です。

生成される主な生成物: エルタペネムナトリウムの反応から生成される主な生成物には、さまざまな不純物や分解生成物が含まれます。 例えば、高速液体クロマトグラフィーと質量分析法を用いて、8つの二量体不純物と2つの脱水二量体が同定されています .

科学研究への応用

エルタペネムナトリウムは、特に化学、生物学、医学、産業の分野において、科学研究に幅広く応用されています。 腹腔内感染症、市中肺炎、骨盤感染症、糖尿病性足部感染症など、重度の感染症の治療に使用されます さらに、選択的手術による大腸手術後の手術部位感染症の予防にも使用されます 研究では、エルタペネムナトリウムは、セフトリアキソン耐性淋菌の治療の可能性とその耐性生態系への影響について研究されています .

科学的研究の応用

Clinical Applications

Ertapenem disodium is indicated for the treatment of several types of infections:

  • Intra-abdominal Infections : Effective against polymicrobial infections, ertapenem is often used in complicated intra-abdominal infections due to its broad spectrum of activity.
  • Skin and Skin Structure Infections : It is used to treat complicated skin and soft tissue infections, demonstrating efficacy against common pathogens.
  • Community-Acquired Pneumonia : Ertapenem has shown effectiveness in treating pneumonia caused by susceptible organisms.
  • Acute Gynecological Infections : It is utilized in managing acute pelvic infections, including those resulting from surgical procedures or sexually transmitted infections.
  • Complicated Urinary Tract Infections (UTIs) : Ertapenem is effective against complicated UTIs, particularly those involving resistant strains of bacteria.

Pharmacokinetics and Administration

Ertapenem is administered via intravenous (IV) infusion, typically at a dosage of 1 g once daily. It has a plasma half-life of approximately 4 hours, allowing for convenient once-daily dosing. The drug exhibits stability against hydrolysis by many beta-lactamases, contributing to its effectiveness against resistant bacterial strains .

Comparative Efficacy

Clinical studies have demonstrated that ertapenem is comparable to other antibiotics such as piperacillin-tazobactam and ceftriaxone in treating various infections. Its unique pharmacological profile allows it to be an effective alternative in cases where traditional antibiotics may fail due to resistance .

Stability and Formulation

This compound is produced as an amorphous powder that exhibits stability under specific storage conditions. Stability studies indicate that the reconstituted solution remains stable for up to 6 hours at room temperature or for 24 hours when refrigerated .

Case Studies and Research Findings

Several case studies highlight the successful application of ertapenem in clinical settings:

  • A study comparing ertapenem with ceftriaxone in complicated urinary tract infections found similar efficacy rates, with ertapenem offering advantages in terms of dosing frequency and patient compliance .
  • Research on surgical prophylaxis indicates that ertapenem can effectively reduce postoperative infection rates when administered prior to elective surgeries .

Summary Table of Applications

Application AreaIndicationsKey Findings
Intra-abdominal InfectionsComplicated intra-abdominal infectionsEffective against polymicrobial flora
Skin and Soft Tissue InfectionsComplicated skin infectionsComparable efficacy to standard treatments
Community-Acquired PneumoniaPneumonia caused by susceptible organismsEffective alternative to traditional antibiotics
Acute Gynecological InfectionsPelvic inflammatory diseaseDemonstrated efficacy in clinical trials
Complicated Urinary Tract InfectionsResistant strainsComparable efficacy with reduced dosing frequency

作用機序

エルタペネムナトリウムは、細菌細胞壁の合成を阻害することでその効果を発揮します。 ペニシリン結合タンパク質の1つまたは複数に結合し、細菌細胞壁のペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します。 この阻害により細胞壁の生合成が阻害され、その結果、細菌細胞の溶解と死滅が起こります エルタペネムナトリウムは、腎臓脱水ペプチダーゼIによる分解に抵抗性があり、血漿半減期は約4時間です .

類似化合物との比較

エルタペネムナトリウムは、イミペネムやメロペネムなどの他のカルバペネム系抗生物質と比較されます。 ほとんどの種に対して同様の活性を示しますが、非発酵菌に対しては活性は低いです エルタペネムナトリウムは、1日1回投与という投与レジメンと、グラム陽性菌とグラム陰性菌に対して幅広い活性を示すという点で、ユニークです 他の類似化合物には、ニトロフラントインとシプロフロキサシンなどがあり、それぞれ尿路感染症やその他のさまざまな感染症の治療に使用されています .

結論

エルタペネムナトリウムは、重度の細菌感染症の治療に幅広く応用できる、汎用性が高く効果的なカルバペネム系抗生物質です。 安定性と幅広い活性などのユニークな特性により、臨床および研究の両方の設定で貴重な化合物となっています。

生物活性

Ertapenem disodium is a broad-spectrum carbapenem antibiotic that exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and adverse effects based on diverse sources.

Ertapenem exerts its bactericidal effects primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the maintenance of bacterial cell wall integrity. The binding affinity of ertapenem is particularly strong for PBPs 2 and 3 in Escherichia coli and other target bacteria, leading to disruption in cell wall formation and ultimately bacterial lysis .

Antimicrobial Spectrum

Ertapenem demonstrates activity against various pathogens, including:

  • Gram-positive bacteria : Effective against Streptococcus pneumoniae and Staphylococcus aureus (excluding MRSA).
  • Gram-negative bacteria : Active against Enterobacteriaceae, including strains producing extended-spectrum beta-lactamases (ESBLs), but generally ineffective against non-fermenters like Pseudomonas aeruginosa .
  • Anaerobic bacteria : Exhibits good activity against anaerobes, making it suitable for intra-abdominal infections .

Table 1: Antimicrobial Activity of Ertapenem

Bacterial GroupActivity
Gram-positiveStreptococcus pneumoniae
Staphylococcus aureus (non-MRSA)
Gram-negativeEnterobacteriaceae
Neisseria gonorrhoeae
AnaerobicBacteroides fragilis

Pharmacokinetics

Ertapenem is administered intravenously, typically at a dose of 1 g once daily. Its pharmacokinetic profile includes:

  • Half-life : Approximately 4 hours in healthy adults.
  • Protein Binding : High protein binding (95% at low concentrations), which decreases at higher plasma levels .
  • Metabolism : Primarily metabolized in the kidneys with minimal hepatic metabolism; the major metabolite is pharmacologically inactive .

Clinical Efficacy

Ertapenem has been shown to be effective in treating various infections, including:

  • Complicated intra-abdominal infections
  • Community-acquired pneumonia
  • Skin and soft tissue infections
  • Urinary tract infections

Clinical studies support its efficacy, reporting high success rates in treating infections caused by susceptible organisms .

Case Study: Efficacy in Diabetic Foot Infections

A retrospective study involving patients with diabetic foot infections demonstrated that ertapenem significantly reduced infection rates when used as part of a combination therapy regimen. The study reported a 75% success rate in eradicating infection compared to standard treatments alone .

Adverse Effects and Neurotoxicity

While generally well-tolerated, ertapenem can cause side effects. Notably, there have been reports of neurotoxicity, particularly in elderly patients or those with renal impairment. Symptoms include:

  • Confusion
  • Hallucinations
  • Seizures

A literature review identified 66 cases of ertapenem-induced neurotoxicity, with a median onset time of 5 days after initiation. The majority of patients recovered upon discontinuation of the drug .

Table 2: Reported Adverse Effects

Adverse EffectIncidence (%)
Diarrhea4.8
Infusion site pain6.1
NeurotoxicityRare but significant

特性

IUPAC Name

sodium;3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNAQFZBWUNWJM-HRXMHBOMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N3NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153773-82-1, 153832-38-3
Record name Ertapenem
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 153832-38-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ertapenem disodium
Reactant of Route 2
Reactant of Route 2
Ertapenem disodium
Reactant of Route 3
Reactant of Route 3
Ertapenem disodium
Reactant of Route 4
Ertapenem disodium
Reactant of Route 5
Reactant of Route 5
Ertapenem disodium
Reactant of Route 6
Ertapenem disodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。